molecular formula C12H18 B092015 2-Methyl-4-phenylpentane CAS No. 19219-84-2

2-Methyl-4-phenylpentane

Cat. No. B092015
CAS RN: 19219-84-2
M. Wt: 162.27 g/mol
InChI Key: MAUAHKQOJAFLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenylpentane, also known as isohexane, is a branched-chain hydrocarbon that belongs to the alkane family. It is a colorless liquid with a boiling point of 60-62°C and a molecular weight of 142.28 g/mol. Isohexane is commonly used as a solvent in various industries, including pharmaceuticals, paints, and coatings.

Scientific Research Applications

Isohexane is widely used as a solvent in scientific research. It is commonly used in gas chromatography as a mobile phase for the separation of nonpolar compounds. It is also used as a solvent for the extraction of lipids and other nonpolar compounds from biological samples. Isohexane is also used as a reference standard in the analysis of petroleum products.

Mechanism Of Action

The mechanism of action of 2-Methyl-4-phenylpentane is not well understood. However, it is believed to act as a nonpolar solvent, dissolving nonpolar compounds such as lipids and other hydrophobic molecules.

Biochemical And Physiological Effects

Isohexane is not known to have any significant biochemical or physiological effects. It is considered to be a relatively inert substance that does not interact with biological systems.

Advantages And Limitations For Lab Experiments

Isohexane has several advantages as a solvent in lab experiments. It is nonpolar and has a low boiling point, making it ideal for the extraction of nonpolar compounds. It is also relatively inexpensive and widely available. However, 2-Methyl-4-phenylpentane has some limitations. It is flammable and requires special handling and storage. It is also not suitable for the extraction of polar compounds.

Future Directions

There are several areas of future research for 2-Methyl-4-phenylpentane. One area is the development of new methods for the synthesis of 2-Methyl-4-phenylpentane that are more efficient and environmentally friendly. Another area is the investigation of the potential biological effects of 2-Methyl-4-phenylpentane. While it is considered to be relatively inert, there may be some as-yet-unknown effects on biological systems. Finally, there is a need for the development of new solvents that are more sustainable and less hazardous than 2-Methyl-4-phenylpentane.

Synthesis Methods

Isohexane can be synthesized through the catalytic cracking of petroleum. The process involves heating the petroleum to a high temperature and pressure in the presence of a catalyst. The resulting mixture is then distilled to obtain 2-Methyl-4-phenylpentane. Another method of synthesis involves the hydrogenation of 2-methyl-4-phenyl-1-propene, which is obtained from the reaction of 2-methyl-4-phenyl-1,3-butadiene with hydrogen gas in the presence of a catalyst.

properties

IUPAC Name

4-methylpentan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUAHKQOJAFLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880720
Record name benzene, (1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenylpentane

CAS RN

19219-84-2
Record name benzene, (1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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